
4-(4-Methyl-2-pyridyl)benzonitrile
Descripción general
Descripción
4-(4-Methyl-2-pyridyl)benzonitrile is a chemical compound with the molecular formula C13H10N2 . It has a molecular weight of 194.24 .
Molecular Structure Analysis
The InChI code for 4-(4-Methyl-2-pyridyl)benzonitrile is 1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), and nitrogen (N) atoms.Physical And Chemical Properties Analysis
4-(4-Methyl-2-pyridyl)benzonitrile has a melting point of 114-115 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study detailed the synthesis of a tridentate NNN ligand, derived from a reaction involving 4-(2-bromoacetyl)benzonitrile, showing potential anticancer activity against U937 human monocytic cells. The compound exhibits significant intercalative DNA binding properties, indicating its potential in targeted cancer therapy (Bera et al., 2021).
Coordination Chemistry
Research on cyclic π-perimeter hydrocarbon platinum group metal complexes utilized derivatives of 4-(4-Methyl-2-pyridyl)benzonitrile for synthesizing novel ligands. These studies are crucial for understanding the coordination chemistry and potential applications of these complexes in catalysis and material science (Sairem et al., 2012).
Surface Modification
Another application involves the synthesis of derivatives for the surface modification of tin dioxide, showcasing the versatility of 4-(4-Methyl-2-pyridyl)benzonitrile in creating compounds for modifying material surfaces to enhance their properties or functionalities (Grüniger & Calzaferri, 1979).
Molecular Docking Studies
Studies involving the synthesis of pyridine derivatives, including those related to 4-(4-Methyl-2-pyridyl)benzonitrile, have been conducted to explore their binding efficiencies through molecular docking. Such research is pivotal in drug discovery, providing insights into the molecular interactions between potential therapeutic compounds and their target biomolecules (Zhang, 2021).
Liquid Crystal Phases
The compound's derivatives have been applied as stationary phases in gas—liquid chromatography, solving complex separation problems and offering insights into the design of new chromatographic materials with improved separation capabilities (Oesterhelt et al., 1982).
Safety And Hazards
While specific safety and hazard information for 4-(4-Methyl-2-pyridyl)benzonitrile is not available, similar chemicals are often considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion or irritation, serious eye damage, and specific target organ toxicity .
Propiedades
IUPAC Name |
4-(4-methylpyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPCSOXLLUJTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-2-pyridyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)
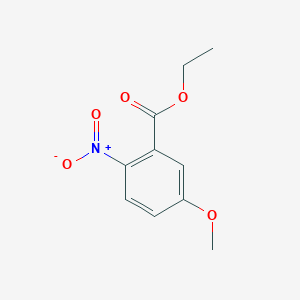
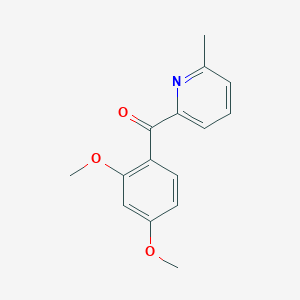


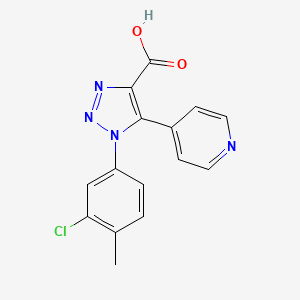
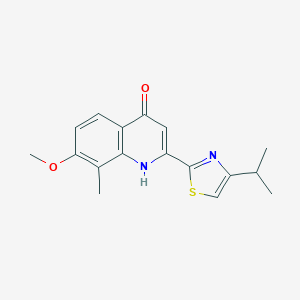

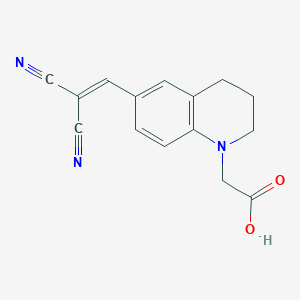



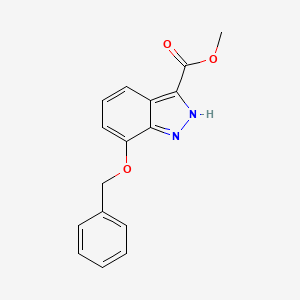
![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)